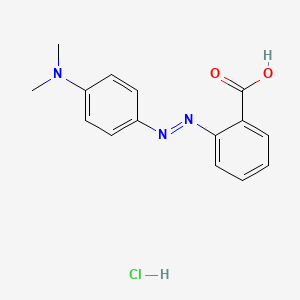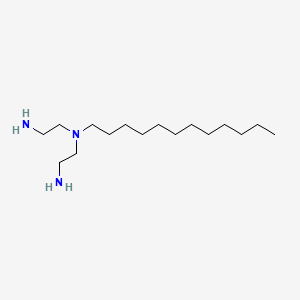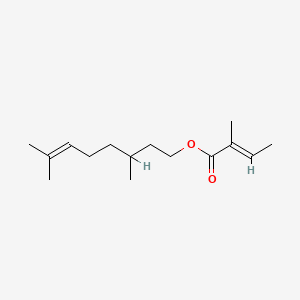
4-Pentylphenyl-4-methoxybenzoat
Übersicht
Beschreibung
4-Pentylphenyl 4-methoxybenzoate, also known as Nematal 105, is a nematic liquid crystal . It has the empirical formula C19H22O3 and a molecular weight of 298.38 . It is used in optical electronics applications such as liquid-crystal displays (LCD) .
Molecular Structure Analysis
The molecular structure of 4-Pentylphenyl 4-methoxybenzoate consists of a 4-pentylphenyl group and a 4-methoxybenzoate group . The only difference between 4-pentylphenyl 4-methylbenzoate and 4-pentylphenyl 4-methoxybenzoate is that the latter has one more oxygen atom .Physical and Chemical Properties Analysis
4-Pentylphenyl 4-methoxybenzoate is a solid at 20°C . It has a melting point of 29°C and is insoluble in water . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 4-Pentylphenyl-4-methoxybenzoat, mit Fokus auf einzigartige Anwendungen:
Optische Elektronik
This compound, auch bekannt als Nematal 105, ist ein nematisches Flüssigkristall, das als Wirtsmaterial für Luminophore wie N,N’-Bis (2,6-dimethylphenyl)perylen-3,4,9,10-tetracarbonsäurediimid dienen kann. Diese Eigenschaft macht es für den Einsatz in optischen Elektronik-Anwendungen geeignet, insbesondere in Flüssigkristallanzeigen (LCDs) .
Dispergiermittel
Diese Verbindung wird aufgrund ihrer chemischen Eigenschaften als Dispergiermittel verwendet. Sie hilft, Partikel gleichmäßig in einem Medium zu verteilen, was Verklumpungen und Absetzen verhindert .
Emulsionsstabilisator
Im Bereich der Emulsionen dient this compound als Emulsionsstabilisator. Er trägt zur Stabilität von Emulsionen bei, die Gemische aus zwei nicht mischbaren Flüssigkeiten sind .
Schmiermittel
Die Verbindung findet Anwendung als Schmiermittel, um die Reibung zwischen in Kontakt stehenden Oberflächen zu reduzieren und vor Verschleiß zu schützen .
Produkte für die Körperpflege
In Körperpflegeprodukten wirkt es als Konditioniermittel, das eine weichmachende Wirkung erzielt und das Gefühl und die Textur von Haut- und Haarpflegeprodukten verbessert .
Safety and Hazards
Wirkmechanismus
Target of Action
4-Pentylphenyl 4-methoxybenzoate, also known as Nematal 105, is primarily targeted towards optical electronics applications such as liquid-crystal displays (LCD) . It acts as a host material for luminophores .
Mode of Action
The mode of action of 4-Pentylphenyl 4-methoxybenzoate involves its interaction with luminophores such as N,N′-Bis (2,6-dimethylphenyl)perylene-3,4,9,10-tetracarboxylic diimide (PDI). When PDI is dissolved in the liquid crystal host to an approximate concentration of 10 -5 M, PDI molecules are successfully aligned within a nematic liquid crystal .
Biochemical Pathways
The biochemical pathways affected by 4-Pentylphenyl 4-methoxybenzoate involve the alignment of PDI molecules within a nematic liquid crystal. This alignment leads to decreased surface losses, despite increased absorption when illuminated through the narrow edges .
Pharmacokinetics
It is known that the compound is a nematic liquid crystal slightly above room temperature .
Result of Action
The result of the action of 4-Pentylphenyl 4-methoxybenzoate is the successful alignment of PDI molecules within a nematic liquid crystal. This alignment can be used in optical electronics applications such as liquid-crystal displays (LCD) .
Action Environment
The action of 4-Pentylphenyl 4-methoxybenzoate can be influenced by environmental factors. For instance, under strong acid or strong alkali conditions, it can be easily hydrolyzed . Furthermore, it is flammable and can cause harm when in contact with strong oxidants .
Eigenschaften
IUPAC Name |
(4-pentylphenyl) 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-3-4-5-6-15-7-11-18(12-8-15)22-19(20)16-9-13-17(21-2)14-10-16/h7-14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISXVYOLBGBYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068099 | |
| Record name | Benzoic acid, 4-methoxy-, 4-pentylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38444-13-2 | |
| Record name | 4-Pentylphenyl 4-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentylphenyl methoxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-methoxy-, 4-pentylphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-methoxy-, 4-pentylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-pentylphenyl p-anisate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTYLPHENYL METHOXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C69KDR77Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-Pentylphenyl 4-methoxybenzoate influence its fluorescence behavior when combined with nanoparticles in different solvents?
A1: The research paper focuses on the interaction between liquid crystals, including 4-Pentylphenyl 4-methoxybenzoate, and nanoparticles in various solvents. [] While the study doesn't delve deep into the specific structural influence on fluorescence, it observes changes in the fluorescence spectra of the combined materials. This suggests that the interaction between the liquid crystal, nanoparticles, and solvent impacts the excited state dynamics of 4-Pentylphenyl 4-methoxybenzoate, leading to observable changes in fluorescence. Further research focusing on the specific structural elements and their roles in these interactions would be needed to provide a definitive answer.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




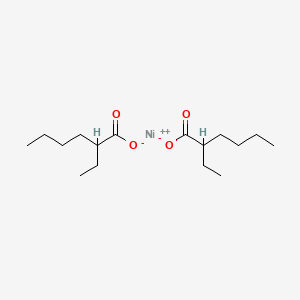
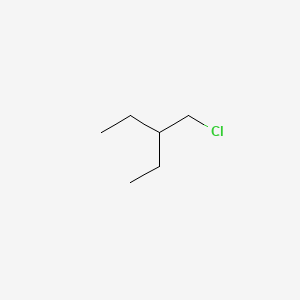

![Octahydrocyclopenta[c]pyrrole](/img/structure/B1584311.png)

